molecular formula C12H18N5O7P B13865307 2'-O-Methyl-N6-methyladenosine 5'-monophosphate

2'-O-Methyl-N6-methyladenosine 5'-monophosphate

Cat. No.: B13865307
M. Wt: 375.27 g/mol
InChI Key: RCPFPDICXYXAPF-WOUKDFQISA-N
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Description

2’-O-Methyl-N6-methyladenosine 5’-monophosphate is a modified nucleoside monophosphate. It is a derivative of adenosine monophosphate where the adenosine base is methylated at the N6 position and the ribose sugar is methylated at the 2’-O position. This compound is of significant interest due to its role in various biological processes, particularly in the regulation of gene expression through RNA modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-N6-methyladenosine 5’-monophosphate typically involves the methylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position using methyl iodide or dimethyl sulfate. The 2’-O position is then methylated using methyl triflate or similar reagents. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods

Industrial production methods for 2’-O-Methyl-N6-methyladenosine 5’-monophosphate are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-N6-methyladenosine 5’-monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can yield demethylated adenosine monophosphate .

Scientific Research Applications

2’-O-Methyl-N6-methyladenosine 5’-monophosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.

    Biology: This compound is crucial in studying RNA modifications and their effects on gene expression and regulation.

    Medicine: It has potential therapeutic applications in treating diseases related to RNA dysregulation, such as certain cancers and neurological disorders.

    Industry: It is used in the production of RNA-based vaccines and other biotechnological applications.

Mechanism of Action

The mechanism of action of 2’-O-Methyl-N6-methyladenosine 5’-monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the N6 position is recognized by specific RNA-binding proteins, which can alter the RNA’s function and interactions. This modification can affect various molecular pathways, including those involved in cell growth, differentiation, and response to stress .

Comparison with Similar Compounds

Similar Compounds

    N6-Methyladenosine: Similar to 2’-O-Methyl-N6-methyladenosine 5’-monophosphate but lacks the 2’-O methylation.

    2’-O-Methyladenosine: Lacks the N6 methylation.

    Adenosine 5’-monophosphate: The parent compound without any methylation.

Uniqueness

2’-O-Methyl-N6-methyladenosine 5’-monophosphate is unique due to the dual methylation at both the N6 and 2’-O positions. This dual modification provides distinct biochemical properties, such as increased stability and altered interaction with RNA-binding proteins, making it a valuable tool in studying RNA biology and developing RNA-based therapeutics .

Properties

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1

InChI Key

RCPFPDICXYXAPF-WOUKDFQISA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC

Origin of Product

United States

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